1H,1H,2H-Perfluoro-1-decene

Descripción general

Descripción

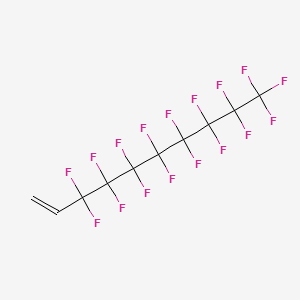

1H,1H,2H-Perfluoro-1-decene is a synthetic perfluorinated compound with the molecular formula C10H3F17 and a molecular weight of 446.11 g/mol . It is also known by its IUPAC name, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene . This compound is characterized by its high fluorine content, which imparts unique properties such as chemical inertness, thermal stability, and hydrophobicity .

Métodos De Preparación

1H,1H,2H-Perfluoro-1-decene can be synthesized through various methods. One common synthetic route involves the telomerization of tetrafluoroethylene with ethylene, followed by dehydrofluorination . The reaction conditions typically include the use of fluorinated solvents and catalysts to facilitate the process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1H,1H,2H-Perfluoro-1-decene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions are perfluorinated carboxylic acids , perfluorinated alkanes , and substituted perfluorinated compounds .

Aplicaciones Científicas De Investigación

1H,1H,2H-Perfluoro-1-decene has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1H,1H,2H-Perfluoro-1-decene is primarily based on its fluorinated structure , which imparts unique properties such as chemical inertness and hydrophobicity . These properties enable it to interact with various molecular targets and pathways, making it useful in applications like drug delivery and surface coatings .

Comparación Con Compuestos Similares

1H,1H,2H-Perfluoro-1-decene can be compared with other similar compounds, such as:

- 1H,1H,2H-Perfluoro-1-hexene

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

These compounds share similar fluorinated structures but differ in their chain lengths and functional groups , which impart different properties and applications . The uniqueness of this compound lies in its longer carbon chain and terminal double bond , which make it suitable for specific applications such as fluorinated surfactants and heat transfer media .

Actividad Biológica

1H,1H,2H-Perfluoro-1-decene (CAS No. 21652-58-4) is a fluorinated alkene characterized by its unique chemical structure and properties. It has garnered interest in various fields, particularly in biological applications and material science. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, cellular effects, and relevant case studies.

Basic Information

- Molecular Formula: C₁₀H₃F₁₇

- Molecular Weight: 446.11 g/mol

- Boiling Point: 146-147 °C

- Density: 1.65 g/cm³ (at 20 °C)

- Flash Point: 125 °C (257 °F)

Structural Characteristics

This compound contains multiple fluorine atoms that confer distinct hydrophobic properties, making it useful in applications such as waterproofing and surfactants. Its structure allows for significant interactions with various biological molecules.

Interaction with Biomolecules

This compound exhibits notable biochemical properties due to its ability to interact with enzymes and proteins. These interactions can lead to:

- Enzyme Inhibition: The compound can bind to active sites of certain enzymes, inhibiting their catalytic activity.

- Protein Stability: It may affect the folding and stability of proteins, influencing their functional capacity.

Cellular Effects

The compound's biological activity extends to cellular processes:

- Cell Signaling Disruption: It can interfere with membrane receptors, altering signaling pathways.

- Gene Expression Modulation: By interacting with transcription factors, it can influence the expression of target genes.

Table: Summary of Biological Effects

| Biological Activity | Mechanism of Action |

|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes |

| Protein Interactions | Affecting folding and stability |

| Cell Signaling Disruption | Altering receptor interactions |

| Gene Expression | Modulating transcription factor activity |

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological effects observed in animal models:

- Low Doses: Minimal effects on cellular function.

- High Doses: Significant alterations in metabolism and potential toxicity, particularly liver toxicity.

Metabolic Pathways

The compound influences various metabolic pathways by interacting with key enzymes:

- Fatty Acid Metabolism Inhibition: It inhibits enzymes involved in lipid metabolism, leading to alterations in lipid profiles and energy production.

Long-term Exposure Studies

Longitudinal studies reveal that prolonged exposure to this compound can result in cumulative cellular effects. These include persistent alterations in signaling pathways and gene expression patterns.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It tends to accumulate in organelles such as the endoplasmic reticulum, where it can impact protein processing and secretion.

Study on Fluorinated Surfactants

In a study focusing on the use of fluorinated surfactants derived from this compound for biological applications, researchers found that these compounds significantly improved the stability and efficacy of formulations used in biomedical settings. The surfactants exhibited enhanced performance due to their unique interaction with biological membranes.

Toxicological Assessments

Toxicological studies have demonstrated that high concentrations of this compound can lead to adverse effects in various organ systems. Monitoring these effects is essential for ensuring safety in applications involving this compound.

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAMGQZDVMQEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH=CH2, C10H3F17 | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074616 | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21652-58-4 | |

| Record name | Heptadecafluoro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H,2H-Perfluoro-1-decene contribute to the creation of anti-fogging surfaces?

A: this compound plays a crucial role in developing anti-fogging surfaces due to its hydrophobic nature. When copolymerized with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate or acrylic acid using plasma-enhanced chemical vapor deposition (PECVD), it forms a unique surface morphology. This surface exhibits both hydrophilicity and oleophobicity, attracting water molecules while repelling oil droplets. This dual nature prevents the formation of discrete water droplets that scatter light and cause fogging, instead creating a uniform water film that maintains transparency. [, ]

Q2: Can you elaborate on the material compatibility of this compound in the context of surface modifications?

A: this compound demonstrates excellent compatibility with various materials, particularly in surface modification applications. Research shows its successful utilization in modifying polydimethylsiloxane (PDMS) surfaces for antibody microarrays []. Additionally, it effectively modifies cotton fabrics, enhancing their hydrophobicity for applications like stain resistance and oil-water separation []. These examples highlight the versatility of this compound in tailoring surface properties for specific functionalities.

Q3: What are the advantages of using this compound as a coating material for biochips?

A: this compound offers several advantages as a coating material for biochips. When copolymerized with acrylic acid and conjugated with protein G on a polydimethylsiloxane (PDMS) surface, it creates a functional surface for antibody capture []. This modified surface exhibits excellent resistance to nonspecific protein binding, minimizing background noise and enhancing the sensitivity of bioassays. Moreover, the hydrophobic nature of this compound allows for the formation of stable sample droplets, further improving assay accuracy and sensitivity. []

Q4: What analytical techniques are employed to characterize and study this compound-modified surfaces?

A4: A combination of analytical techniques is used to characterize surfaces modified with this compound. These include:

- Spectroscopic techniques: Fourier-transform infrared spectroscopy (FTIR) is used to analyze the chemical structure and bonding within the modified layer, while X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and chemical states of the surface. [, ]

- Microscopy: Atomic force microscopy (AFM) allows for the visualization of the surface morphology and roughness, providing information on the distribution and size of features like nodules or islands. []

- Contact angle measurements: This technique helps determine the hydrophobicity/hydrophilicity of the modified surface by measuring the angle formed by a water droplet on the surface. [, ]These techniques provide a comprehensive understanding of the surface properties and help establish structure-property relationships for this compound-based materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.